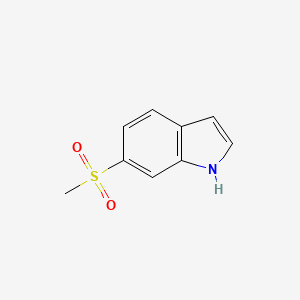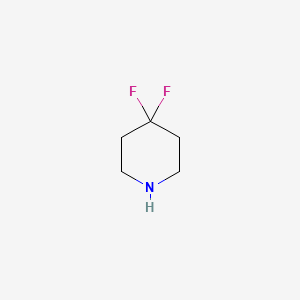
6-(メチルスルホニル)-1H-インドール
概要
説明
6-(Methylsulfonyl)-1H-indole is an organic compound belonging to the indole family, characterized by the presence of a methylsulfonyl group attached to the sixth position of the indole ring. Indoles are heterocyclic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The methylsulfonyl group is a sulfone functional group, which is known for its electron-withdrawing properties, making 6-(Methylsulfonyl)-1H-indole a compound of interest in various chemical and pharmaceutical applications.
科学的研究の応用
6-(Methylsulfonyl)-1H-indole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
Target of Action
6-(Methylsulfonyl)-1H-indole, also known as 6-MITC, is a bioactive compound found in Wasabia Japonica . It has been shown to have potential chemopreventive properties, particularly in leukemia cell lines . The primary targets of 6-MITC are cancer cells, where it exerts cytotoxic, cytostatic, and cytodifferentiating activities .
Mode of Action
The mode of action of 6-MITC involves its interaction with cancer cells, leading to changes in their growth and survival. It has been shown to induce apoptosis in tumor cells in a dose- and time-related manner . This pro-apoptotic potential is one of the key mechanisms through which 6-MITC exerts its antitumor activity .
Biochemical Pathways
The biochemical pathways affected by 6-MITC are primarily related to cell survival and death. It has been shown to induce autophagy in leukemia cell lines . Autophagy is a catabolic process that allows cells to recycle their own components, which can be a survival mechanism under conditions of cellular stress . In the context of cancer, autophagy can have complex roles, acting as a tumor suppressor in early stages of neoplastic transformation, and as a survival mechanism in advanced stages of cancer .
Result of Action
The result of 6-MITC’s action is a decrease in the survival and proliferation of cancer cells. It has been shown to exert a stronger cytotoxic effect on tumor cells than on healthy cells . Furthermore, it has been found to induce autophagy in cancer cells, which can lead to cell death .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Methylsulfonyl)-1H-indole typically involves the introduction of the methylsulfonyl group to the indole ring. One common method is the sulfonylation of indole derivatives. The process can be summarized as follows:
Starting Material: Indole or a substituted indole.
Sulfonylation Reagent: Methanesulfonyl chloride (CH3SO2Cl).
Catalyst: A base such as pyridine or triethylamine.
Solvent: An aprotic solvent like dichloromethane or chloroform.
Reaction Conditions: The reaction is typically carried out at low temperatures (0-5°C) to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of 6-(Methylsulfonyl)-1H-indole may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and reagent concentration) is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions: 6-(Methylsulfonyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: Reduction of the sulfone group can yield sulfide derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the nitrogen atom or the second position of the ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents (e.g., N-bromosuccinimide) or alkylating agents (e.g., methyl iodide) in the presence of a base.
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of halogenated or alkylated indole derivatives.
類似化合物との比較
6-(Methylsulfonyl)-1H-indole-2-carboxylic acid: Similar structure with an additional carboxylic acid group.
6-(Methylsulfonyl)-1H-indole-3-acetic acid: Contains an acetic acid group at the third position.
6-(Methylsulfonyl)-1H-indole-5-carboxamide: Features a carboxamide group at the fifth position.
Uniqueness: 6-(Methylsulfonyl)-1H-indole is unique due to the specific positioning of the methylsulfonyl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with desired properties.
特性
IUPAC Name |
6-methylsulfonyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2S/c1-13(11,12)8-3-2-7-4-5-10-9(7)6-8/h2-6,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGPAQJHSHAIUQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375521 | |
| Record name | 6-(Methylsulfonyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
467461-40-1 | |
| Record name | 6-(Methylsulfonyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 467461-40-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![1-[4-(Dimethylamino)phenyl]-2-thiourea](/img/structure/B1302753.png)
![N-[3-(dimethylamino)propyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide](/img/structure/B1302754.png)

